1-((2,4-difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C19H20F2N6O2S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a novel compound exhibiting significant potential in various biological applications, particularly in pharmacology. Its unique structural components suggest diverse mechanisms of action, making it a candidate for further investigation in therapeutic contexts.
Chemical Structure and Properties
The compound's chemical structure can be delineated as follows:
- Molecular Formula : C21H20F2N4O2S
- Molecular Weight : 430.5 g/mol
- Key Functional Groups :
- Difluorophenyl group
- Sulfonyl group
- Tetrazole ring
- Piperazine moiety
This structural diversity contributes to its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains due to the presence of the sulfonamide group, which is known for its antibacterial properties.
- Anticancer Potential : The tetrazole and piperazine structures are associated with anticancer activity, particularly through inhibition of specific pathways involved in tumor growth and metastasis.
- Neuropharmacological Effects : Compounds containing piperazine and tetrazole rings have been studied for their anxiolytic and antidepressant effects, potentially interacting with serotonergic systems.
Antimicrobial Studies
A study focusing on the antimicrobial properties of sulfonamide derivatives demonstrated that compounds similar to our target exhibited notable activity against Gram-positive and Gram-negative bacteria. The sulfonyl group enhances the compound's ability to inhibit bacterial growth, making it a valuable lead in antibiotic development .
Anticancer Activity
Research has shown that pyrazole derivatives, which share structural similarities with our compound, display significant anticancer properties. In vitro studies indicated that these compounds effectively inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation . For instance, a series of pyrazole derivatives were tested against breast cancer cell lines, revealing promising results in terms of cytotoxicity and apoptosis induction .
Neuropharmacological Effects
The anxiolytic-like activity of related piperazine derivatives has been documented in several studies. For example, a compound structurally akin to our target was evaluated for its effects on anxiety-related behaviors in animal models. The results suggested modulation of the GABAergic system, indicating potential as an alternative treatment for anxiety disorders .
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrazole Derivatives | Pyrazole ring | Anticancer, anti-inflammatory |
Sulfonamide Compounds | Sulfonamide group | Antibacterial |
Piperazine Derivatives | Piperazine ring | Anxiolytic, antidepressant |
Properties
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O2S/c1-14-2-5-16(6-3-14)27-19(22-23-24-27)13-25-8-10-26(11-9-25)30(28,29)18-7-4-15(20)12-17(18)21/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKPQVGZGLOYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.